2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate (CAS 164162-36-1) is a highly reactive, bifunctional alkylating agent combining a superior triflate leaving group with a TBS-protected primary alcohol. In industrial and pharmaceutical procurement, it is primarily sourced as a critical building block for the O-alkylation of sterically hindered or weakly nucleophilic substrates, most notably in the commercial synthesis of the macrolide API Everolimus from Rapamycin. By offering leaving-group kinetics that far exceed those of standard alkyl halides, this reagent enables late-stage functionalization under mild conditions, preserving sensitive molecular architectures while providing a temporary protecting group that is easily removed during final API unmasking [1].
Attempting to substitute this compound with cheaper, generic alternatives routinely results in synthetic failure or severe yield penalties during complex API manufacturing. Halide analogs, such as 2-bromoethoxy-tert-butyldimethylsilane, lack the extreme electrophilicity of the triflate group and cannot efficiently alkylate sterically hindered targets (like the 40-hydroxyl of rapamycin) without forcing conditions that destroy sensitive macrolide rings. Conversely, utilizing alternative hydroxyethylation agents like ethylene oxide introduces severe toxicity risks, poor regioselectivity, and the potential for over-alkylation. Furthermore, unprotected 2-hydroxyethyl triflate is completely non-viable for procurement due to rapid self-polymerization, making the TBS-protected triflate the strictly required choice for stable, high-yielding, regioselective functionalization [1].
In the synthesis of Everolimus, the 40-hydroxyl group of rapamycin is highly sterically hindered. Alkylation using 2-bromoethoxy-tert-butyldimethylsilane is kinetically unfavorable and requires harsh conditions that degrade the macrolide core. In contrast, 2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate provides a leaving group (triflate) that is approximately 10,000 to 100,000 times more reactive than a bromide. This allows O-alkylation to proceed at moderate temperatures (55–60 °C) using a mild base like 2,6-lutidine, achieving successful conversion without destroying the sensitive triene system of the API [1].
| Evidence Dimension | Reactivity and API Core Preservation |
| Target Compound Data | Proceeds at 55–60 °C with mild base (2,6-lutidine) |
| Comparator Or Baseline | 2-bromoethoxy-tert-butyldimethylsilane (requires forcing conditions causing degradation) |
| Quantified Difference | ~10^4 to 10^5 fold higher leaving group reactivity |
| Conditions | O-alkylation of Rapamycin 40-OH position |
Procurement of the triflate is essential for late-stage functionalization of complex APIs where halide analogs fail to react under mild, non-destructive conditions.
Following the alkylation step, the protecting group must be removed to yield the final 2-hydroxyethyl chain. The TBS (tert-butyldimethylsilyl) group in 164162-36-1 is strategically chosen because it can be cleaved under very mild acidic conditions (e.g., 1N aqueous HCl in methanol) or using fluoride ions. Comparators like TBDPS (tert-butyldiphenylsilyl) or benzyl ethers are significantly more stable and require harsher acidic or reductive conditions, which lead to ring-opening or isomerization of the macrolide core [1].
| Evidence Dimension | Deprotection Condition Mildness |
| Target Compound Data | Cleaved by 1N HCl in MeOH |
| Comparator Or Baseline | TBDPS or Benzyl ethers (require strong acids or hydrogenation) |
| Quantified Difference | Prevents acid-catalyzed macrolide degradation during unmasking |
| Conditions | Final deprotection step in Everolimus synthesis |
Selecting the TBS-protected variant ensures that the final unmasking step does not destroy the high-value API intermediate.
An alternative approach to introducing a 2-hydroxyethyl group would theoretically be using unprotected 2-hydroxyethyl triflate. However, the presence of both a highly reactive electrophile (triflate) and a nucleophile (hydroxyl) in the same molecule leads to rapid, uncontrolled self-alkylation and polymerization. The TBS protection in 164162-36-1 completely masks the nucleophilic oxygen, converting a theoretical, non-isolable intermediate into a stable, commercially procurable reagent with a viable shelf-life under inert, cold conditions [1].
| Evidence Dimension | Reagent Stability and Self-Reactivity |
| Target Compound Data | Stable for commercial storage (masked nucleophile) |
| Comparator Or Baseline | Unprotected 2-hydroxyethyl triflate (rapidly polymerizes) |
| Quantified Difference | 100% suppression of self-alkylation prior to reaction |
| Conditions | Standard commercial storage and handling |
Provides a stable, off-the-shelf reagent for hydroxyethylation, eliminating the need for dangerous or impossible in-situ generation of unprotected triflates.
This compound is the industry-standard reagent for the 40-O-alkylation of Rapamycin. Its high reactivity allows the coupling to proceed at moderate temperatures (55–60 °C) with mild bases, which is critical for preventing the degradation of the acid- and base-sensitive macrolide core prior to final TBS deprotection [1].
Beyond macrolides, the reagent is procured for introducing protected 2-hydroxyethyl chains onto complex natural products or highly substituted synthetic intermediates where standard bromide or iodide alkylating agents fail to achieve practical conversion rates [1].
The compound serves as a reliable building block for assembling specialized chemical degraders and antibody-drug conjugate (ADC) linkers. The stability of the TBS group during the coupling phase ensures precise, mono-alkylated chain extension without the risk of self-polymerization observed in unprotected alternatives [1].